1-[(2-Aminoethyl)sulfanyl]propan-2-ol
Description
1-[(2-Aminoethyl)sulfanyl]propan-2-ol is a secondary alcohol with a sulfanyl (-S-) group at the 1-position of the propan-2-ol backbone, linked to a 2-aminoethyl (-CH2CH2NH2) moiety. This structure combines hydrophilic (alcohol, amine) and hydrophobic (sulfanyl) features, making it a versatile intermediate in pharmaceutical and chemical synthesis.
Properties
CAS No. |
6292-97-3 |
|---|---|
Molecular Formula |
C5H13NOS |
Molecular Weight |
135.23 g/mol |
IUPAC Name |
1-(2-aminoethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C5H13NOS/c1-5(7)4-8-3-2-6/h5,7H,2-4,6H2,1H3 |
InChI Key |
ORHXBCMUOZNDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Aminoethyl)sulfanyl]propan-2-ol typically involves the reaction of 2-aminoethanethiol with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Aminoethyl)sulfanyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified thiol derivatives.
Substitution: Various substituted aminoethyl and sulfanyl derivatives.
Scientific Research Applications
1-[(2-Aminoethyl)sulfanyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]propan-2-ol involves its interaction with molecular targets through its amino and sulfanyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors .
Comparison with Similar Compounds
Key Structural Variations and Their Impacts
Functional Group Substitutions: Sulfanyl vs. Aminoethyl: Replacing the sulfanyl group with an aminoethyl moiety (as in 1-[(2-Aminoethyl)amino]propan-2-ol ) increases hydrophilicity (logP drops from ~1.2 to -0.8), which may enhance aqueous solubility but reduce membrane permeability. Aromatic vs.
Stereochemistry :
- Enantioselective synthesis of (S)- and (R)-1-(Arylsulfanyl)propan-2-ols via biocatalysis (e.g., LkADH ) highlights the importance of chirality in biological activity. For instance, enantiomers may exhibit divergent receptor affinities or metabolic stability.
Biological Activity: Compounds with piperazine or thiazole substituents (e.g., ) show potent H3 receptor antagonism (pA2 up to 8.27 ), while diarylpropan-2-ol derivatives (e.g., ) exhibit anti-inflammatory activity (IC50 = 4.00 µM for NO inhibition). The target compound’s aminoethylsulfanyl group may confer unique binding properties, though this requires experimental validation.
Physicochemical Properties
- Stability : Sulfanyl-propan-2-ols may oxidize to sulfoxides or sulfones under acidic conditions, necessitating stabilizers in formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
